1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound characterized by the presence of a urea functional group attached to a 2,4-dimethylphenyl and a pyridin-2-ylmethyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with pyridin-2-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound in drug discovery and development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-3-(pyridin-2-yl)urea: This compound lacks the methyl group on the pyridine ring, which may affect its chemical reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea: The position of the pyridine ring attachment is different, potentially leading to variations in its interactions with molecular targets.
1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea: Similar to the previous compound, the position of the pyridine ring attachment can influence its properties and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-7-14(12(2)9-11)18-15(19)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSMYTYSYYCXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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